molecular formula C7H10O3 B13338182 1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid

1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13338182
M. Wt: 142.15 g/mol
InChI Key: JYUGFZNMZJEGPH-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of both an oxetane ring and a cyclopropane ring The oxetane ring is a four-membered ring containing one oxygen atom, while the cyclopropane ring is a three-membered ring composed entirely of carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing oxetane derivatives is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . The cyclopropane ring can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple .

Industrial Production Methods: Industrial production of 1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid may involve scalable versions of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, the oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression .

Comparison with Similar Compounds

  • 1-(Oxetan-3-yl)phenylcyclopropane-1-carboxylic acid
  • 1-(Oxetan-3-yl)butane-1-carboxylic acid
  • 1-(Oxetan-3-yl)cyclohexane-1-carboxylic acid

Comparison: 1-(Oxetan-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both an oxetane ring and a cyclopropane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

1-(oxetan-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-6(9)7(1-2-7)5-3-10-4-5/h5H,1-4H2,(H,8,9)

InChI Key

JYUGFZNMZJEGPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2COC2)C(=O)O

Origin of Product

United States

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